Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate, also known as E3A4-[(2-{[(CPAC)amino]amino}ethyl)amino]benzoate, is an organic compound that has recently been studied for its potential applications in scientific research. It is an aminobenzoate, a type of molecule that is composed of both an amine group and a benzoic acid group. This molecule has a variety of properties that make it an attractive molecule for use in research, including its low cost, low toxicity, and its ability to form stable complexes with other molecules.
Scientific Research Applications
Synthesis and Technological Applications
- Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate is involved in various synthesis processes. For example, a study by Qiao-yun (2012) optimized the synthesis technology of a related compound using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material. This process was noted for its stability, simplicity, high yield, and applicability in industrial production (Fang Qiao-yun, 2012).
Crystallography and Molecular Structure
- The compound's derivatives have been studied for their structural properties. For instance, Portilla et al. (2007) examined hydrogen-bonded supramolecular structures in derivatives of the compound, highlighting the complex interactions at a molecular level (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).
Spectroscopic and Theoretical Studies
- Detailed spectroscopic and theoretical analyses of this compound and its derivatives are available. For example, Koca et al. (2014) conducted a study involving spectroscopic and theoretical analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into its vibrational spectra and molecular structure (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, & Ç. Çırak, 2014).
Antileukemic Activity
- Research has also explored the antileukemic activity of compounds related to ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate. Zee-Cheng and Cheng (1979) studied ureidothiazole and ureidothiadiazole derivatives of a similar compound and found that active compounds in this series contain either an "isothioureido" or an "isothiosemicarbazono" structural unit, indicating potential in leukemia treatment (R. K. Zee-Cheng & C. Cheng, 1979).
Optical Properties
- The compound's derivatives have been investigated for their optical properties. Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate and studied their nonlinear refractive index and optical limiting properties, suggesting potential applications in optical technologies (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, & C. A. Emshary, 2021).
properties
IUPAC Name |
ethyl 3-amino-4-[2-(cyclopentylcarbamoylamino)ethylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-24-16(22)12-7-8-15(14(18)11-12)19-9-10-20-17(23)21-13-5-3-4-6-13/h7-8,11,13,19H,2-6,9-10,18H2,1H3,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVOMCUVFIYCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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